molecular formula C9H10FN3O3 B1671191 艾拉武西他滨 CAS No. 181785-84-2

艾拉武西他滨

货号 B1671191
CAS 编号: 181785-84-2
分子量: 227.19 g/mol
InChI 键: HSBKFSPNDWWPSL-VDTYLAMSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elvucitabine is an experimental nucleoside reverse transcriptase inhibitor (NRTI), developed by Achillion Pharmaceuticals, Inc. for the treatment of HIV infection . It belongs to a class of HIV drugs called nucleoside reverse transcriptase inhibitors (NRTIs) .


Synthesis Analysis

The total synthesis of α-Elvucitabine was achieved in 26% overall yield by a concise nine-step procedure starting from L-lyxose . The key steps included trimethylsilyl trifluoromethaneoulfonate (TMSOTf)–mediated stereocontrolled α -N-glycosidation and olefination through Barton–McCombie deoxygenation .


Chemical Reactions Analysis

The key steps in the synthesis of Elvucitabine included trimethylsilyl trifluoromethanesulfonate(TMSOTf)-mediated stereocontrolled β-glycosidation and exquisite choice of chloroacetyl group for the protection of hydroxyl groups as well as the corresponding deprotection under notably mild conditions .


Physical And Chemical Properties Analysis

Elvucitabine has a molecular weight of 227.19 g/mol . The structure of elvucitabine, in particular, the stereochemistry thereof, was unambiguously determined by comparison of the physical properties, such as 1H NMR data and the specific rotation, of the synthesized sample with those reported .

科学研究应用

艾拉武西他滨的科学研究应用

药代动力学和药物相互作用艾拉武西他滨是一种核苷逆转录酶抑制剂,其药代动力学特性已得到研究,特别是与其他 HIV 药物联合使用时。一项研究重点研究了艾拉武西他滨在 HIV 感染受试者中与洛匹那韦-利托那韦合用 21 天后的血浆药代动力学。结果表明,艾拉武西他滨的半衰期很长,约为 100 小时,并且由于利托那韦抑制外排肠道转运蛋白,它的生物利用度可能会增加。生物利用度的这种变异性突出了在考虑将艾拉武西他滨用于治疗时了解药物相互作用的重要性 (Colucci 等人,2008)

合成路线和质量控制艾拉武西他滨合成路线的开发和优化一直是研究的重点,旨在实现成本效益的生产和质量控制。一项研究讨论了 α-艾拉武西他滨的正式全合成,强调了在艾拉武西他滨生产过程中需要经济的合成路线以进行质量控制。随着该药物通过临床试验并可能投放市场,这项研究对于维持其质量和可用性至关重要 (Yin 等人,2014)

化学疗法和癌症治疗艾拉武西他滨的应用不仅限于 HIV 治疗,在癌症研究中也有所体现。虽然没有直接涉及艾拉武西他滨,但对结构相似的核苷类似物吉西他滨的相关研究为潜在应用提供了见解。例如,一项关于吉西他滨与肽联合用于胰腺癌治疗的研究,为艾拉武西他滨如何基于其相似的作用机制探索肿瘤学应用提供了参考 (Ryu 和 Raucher,2014)

安全和危害

Elvucitabine is currently in Phase II development . The company developing elvucitabine previously reported that it is out-licensing elvucitabine and looking to work with partner companies to focus elvucitabine’s development in regions outside the United States .

属性

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKFSPNDWWPSL-VDTYLAMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171185
Record name Elvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Elvucitabine is a L-cytosine Nucleoside analog Reverse Transcriptase Inhibitor (NRTIs) anti-HIV drug. NRTI's inhibit the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body.
Record name Elvucitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elvucitabine

CAS RN

181785-84-2
Record name Elvucitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181785-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elvucitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elvucitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELVUCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elvucitabine
Reactant of Route 2
Elvucitabine
Reactant of Route 3
Elvucitabine
Reactant of Route 4
Elvucitabine
Reactant of Route 5
Reactant of Route 5
Elvucitabine
Reactant of Route 6
Elvucitabine

Citations

For This Compound
414
Citations
L Zhang, Y Lou, G Zhao, L Zhang, Y Chen - Chemical Research in …, 2013 - Springer
… elvucitabine as an anti-HBV drug in our laboratories, a facile new approach to elvucitabine … This 10-step new synthetic route to elvucitabine was characterized by a high overall yield(20…
Number of citations: 1 link.springer.com
P Colucci, JC Pottage, H Robison… - Antimicrobial agents …, 2009 - Am Soc Microbiol
… of elvucitabine, 300 mg of ritonavir, or 20 mg of elvucitabine coadministered with 300 mg of ritonavir. Elvucitabine … The PK of elvucitabine was determined using both noncompartmental …
Number of citations: 15 journals.asm.org
P Colucci, JC Pottage, H Robison… - Antimicrobial agents …, 2009 - Am Soc Microbiol
… ) of elvucitabine at different … elvucitabine were administered with lopinavir-ritonavir to 24 subjects with moderate levels of HIV. Plasma samples were collected over 35 days. Elvucitabine …
Number of citations: 14 journals.asm.org
G Zhao, Y Lou, L Zhang, H Shao, W Xu… - Synthetic …, 2012 - Taylor & Francis
… During the development of elvucitabine as an antiviral drug for the treatment of HBV, its α-anomer, α-elvucitabine, was needed for the assignment of the impurities in the elvucitabine …
Number of citations: 13 www.tandfonline.com
L Yin, LY Zhang, HL Zhang, LD Tang, GL Zhao - 2014 - nopr.niscpr.res.in
… Elvucitabine is among the L-nucleosides that are used as anti-viral agents. During the development of elvucitabine as an antiHBV drug by this group, its α-anomer, α-elvucitabine …
Number of citations: 1 nopr.niscpr.res.in
E DeJesus, D Saple, J Morales-Ramirez… - Poster presented at: 17th …, 2010
Number of citations: 1
LM Dunkle - 12th International HIV Drug Resistance Workshop …, 2003
Number of citations: 23
E DeJesus, D Saple, J Morales-Ramirez - 48th International conference on …, 2008
Number of citations: 8
E DeJesus, ACH443-015 Study Team - 17th International AIDS Conference, 2008
Number of citations: 6
J Fabrycki, Y Zhao, J Wearne… - Antiviral …, 2003 - INT MEDICAL PRESS LTD 2-4 IDOL …
Number of citations: 5

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。